4-(3-(2-(2-Chlorophenyl)-2-oxoethyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
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Description
4-(3-(2-(2-Chlorophenyl)-2-oxoethyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate is a useful research compound. Its molecular formula is C24H28ClNO6 and its molecular weight is 461.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(3-(2-(2-Chlorophenyl)-2-oxoethyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Piperidine ring : A six-membered ring containing nitrogen.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom.
- Methoxy and hydroxy groups : Contributing to its reactivity and interaction with biological targets.
Research indicates that compounds similar to this one often interact with various biological pathways. The following mechanisms are hypothesized based on related compounds:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Receptor Modulation : The piperidine structure suggests potential interaction with neurotransmitter receptors, possibly affecting dopaminergic or serotonergic systems .
- Antioxidant Properties : The presence of methoxy and hydroxy groups may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress .
Antitumor Activity
Studies have demonstrated that structurally related compounds exhibit significant antitumor activity. For instance, compounds targeting the MDM2 protein have shown promise in inhibiting tumor growth in various cancer models . The specific compound under consideration may similarly affect tumor cell viability through apoptosis induction.
Anti-inflammatory Effects
Compounds similar to this one have been reported to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mediators. For example, CGP 28238 demonstrated potent anti-inflammatory activity while maintaining gastrointestinal tolerability .
Case Studies
- In Vitro Studies : In vitro assays using human cancer cell lines have indicated that derivatives of this compound can induce apoptosis at low micromolar concentrations. The IC50 values for these derivatives ranged from 0.5 µM to 5 µM in various assays .
- Animal Models : In vivo studies using murine models have shown that administration of similar compounds leads to a significant reduction in tumor size and weight, supporting their potential as effective anticancer agents .
Data Table
The following table summarizes key findings related to the biological activities of the compound:
Properties
IUPAC Name |
[4-[3-[2-(2-chlorophenyl)-2-oxoethyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-methylpiperidin-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO6/c1-14(27)32-22-13-26(2)10-9-16(22)23-21(31-4)12-20(30-3)17(24(23)29)11-19(28)15-7-5-6-8-18(15)25/h5-8,12,16,22,29H,9-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRRZAZKIYFDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CCC1C2=C(C=C(C(=C2O)CC(=O)C3=CC=CC=C3Cl)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111106 |
Source
|
Record name | Ethanone, 2-[3-[3-(acetyloxy)-1-methyl-4-piperidinyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-71-2 |
Source
|
Record name | Ethanone, 2-[3-[3-(acetyloxy)-1-methyl-4-piperidinyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-(2-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-[3-[3-(acetyloxy)-1-methyl-4-piperidinyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.